PEG4 Linker Length: A Critical Determinant of PROTAC Degradation Potency
The choice of a PEG4 linker over shorter alternatives like PEG2 or PEG3 is not arbitrary; it can fundamentally dictate whether a PROTAC degrades its target. A study on Retro-2-based PROTACs demonstrated that varying PEG linker length from PEG2 to PEG8 resulted in a complete switch in degradation phenotype [1]. Specifically, PROTACs with a PEG2 linker unexpectedly degraded the translation termination factor GSPT1, while PEG4 and PEG8 linkers did not, demonstrating that this specific degradation is strictly dependent on the flexible PEG chain length [1]. In a separate study on ERα-targeting PROTACs, a direct comparison between PEG2, PEG3, and PEG4 linkers showed that while all maintained similar target binding affinity (IC₅₀ = 30–50 nM), the PEG3 variant exhibited the highest degradation activity, with PEG4 being less effective and PEG2 being the least effective [2]. This highlights that even a single ethylene glycol unit difference can have a measurable, non-linear impact on efficacy, underscoring the need for precise linker selection and the non-interchangeability of Propargyl-PEG4-CH2-methyl ester with its PEG3 or PEG2 counterparts [3].
| Evidence Dimension | Effect of PEG linker length on PROTAC degradation efficiency |
|---|---|
| Target Compound Data | PEG4 linker evaluated in two independent studies. |
| Comparator Or Baseline | PEG2 and PEG3 linkers. |
| Quantified Difference | In Study 1: PEG2 linker induced GSPT1 degradation, while PEG4 linker did not. In Study 2: ERα degradation activity varied, with PEG3 > PEG4 > PEG2, despite all having comparable target binding affinity (IC₅₀ = 30–50 nM). |
| Conditions | In vitro cellular assays for GSPT1 degradation (HEK293T cells) and ERα degradation (MCF-7 cells). |
Why This Matters
This evidence confirms that linker length is not a passive tether but a functional determinant of degradation potency and selectivity, making the specific PEG4 length in Propargyl-PEG4-CH2-methyl ester a critical procurement specification for reproducible PROTAC SAR studies.
- [1] Vere G, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2025. View Source
- [2] Yamazoe S, et al. Development of DNA-Encoded PROTACs for Targeted Degradation of ERα. MEDCHEM NEWS. 2023;33(2):24. View Source
- [3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
